

A Technical Guide to the Physicochemical Properties of Sildenafil-d3

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Compound of Interest

Compound Name: Sildenafil-d3-1

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This document provides a comprehensive overview of the core physicochemical properties of Sildenafil-d3, a deuterated isotopologue of Sildenafil. Sildenafil-d3 is primarily utilized as an internal standard for the precise quantification of Sildenafil in various analytical and pharmacokinetic studies, leveraging the stability of the deuterium label in mass spectrometry.^[1] The substitution of three hydrogen atoms with deuterium on the N-methyl group of the piperazine moiety provides a distinct mass shift without significantly altering the molecule's chemical behavior.

Chemical Identity and Core Properties

Sildenafil-d3 is structurally analogous to Sildenafil, with isotopic labeling at a metabolically stable position. This ensures that its physicochemical characteristics closely mirror those of the parent compound, a critical feature for its use as an internal standard.

Table 1: General and Physicochemical Properties of Sildenafil-d3

Property	Value	Reference(s)
IUPAC Name	5-[2-ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one	[2]
CAS Number	1126745-90-1	[1][2][3][4][5][6]
Molecular Formula	C ₂₂ H ₂₇ D ₃ N ₆ O ₄ S	[1][2][3][4][6]
Molecular Weight	477.60 g/mol	[1][2][3][4][6][7]
Appearance	White to Off-White Solid	[3][5][6][8]
Melting Point	187 - 189 °C	[6][9]
Storage Conditions	-20°C, protect from light.	[6][8]
Stability	Stable under recommended storage conditions. Re-analysis for chemical purity is advised after three years.	

Solubility Profile

The solubility of Sildenafil-d3 is a critical parameter for its application in analytical standard preparation and formulation. As a deuterated analog, its solubility is expected to be nearly identical to that of the non-labeled Sildenafil base. Sildenafil is classified as having low solubility.[10] Its solubility is highly dependent on the pH of the medium due to its basic nature.

Table 2: Solubility Data for Sildenafil and Sildenafil-d3

Solvent	Concentration	Compound	Reference(s)
DMSO	10 mg/mL	Sildenafil-d3	[2]
25 mg/mL (with heating to 60°C)	Sildenafil-d3	[8]	
DMF	5 mg/mL	Sildenafil-d3	[2]
Methanol	Soluble	Sildenafil-d3	[5]
Water (pH ~7)	Insoluble (0.02 mg/mL at 37°C)	Sildenafil Base	[10]
Aqueous (pH 4)	7.1 mg/mL (at 37°C)	Sildenafil	[10]
Ethanol	5.2 ± 1.2 mg/mL	Sildenafil Base	[10]

Ionization and Partitioning Behavior

The acid-dissociation constant (pKa) and the partition coefficient (logP) are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Table 3: pKa and Partition Coefficient of Sildenafil

Property	Value	Remarks	Reference(s)
pKa	8.7	Corresponds to the protonation of the nitrogen in the piperazine ring.	[11]
logP	Not Experimentally Determined for Sildenafil-d3	The logP of the deuterated form is expected to be virtually identical to the non-deuterated form.	

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties discussed. These protocols are based on established pharmaceutical analysis techniques.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

- **Preparation:** Prepare binary solvent mixtures or buffered aqueous solutions of desired pH.
- **Saturation:** Add an excess amount of Sildenafil-d3 solid to a sealed vial containing the solvent system. This ensures that a saturated solution is formed in equilibrium with the solid phase.
- **Equilibration:** Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[\[12\]](#)[\[13\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
- **Sampling and Dilution:** Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as UV-Vis Spectrophotometry (at λ_{max} ~290-295 nm) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of Sildenafil-d3.[\[12\]](#)
- **Calculation:** Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Protocol for Partition Coefficient (logP) Determination

The octanol-water partition coefficient is determined by measuring the equilibrium distribution of a compound between these two immiscible phases.

- **Phase Preparation:** Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol. Separately, saturate 1-octanol with the buffer. This pre-saturation minimizes volume changes during the experiment.[\[14\]](#)
- **Sample Preparation:** Prepare a stock solution of Sildenafil-d3 in one of the phases (or a 50/50 mixture).
- **Partitioning:** Add equal, known volumes of the pre-saturated octanol and buffer phases to a separation vessel. Add the Sildenafil-d3 stock solution.
- **Equilibration:** Shake the vessel vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely (centrifugation can be used to expedite this).[\[14\]](#)
- **Sampling:** Carefully sample a precise aliquot from both the upper octanol layer and the lower aqueous layer.
- **Quantification:** Determine the concentration of Sildenafil-d3 in each phase using a suitable analytical method like HPLC-UV. A wide dynamic range detector is beneficial if the partitioning is highly skewed.[\[14\]](#)
- **Calculation:** Calculate the logP using the formula: $\log P = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Phase}]}\right)$

Mechanism of Action: PDE5 Signaling Pathway

Sildenafil acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The inhibition of PDE5 enhances the effects of nitric oxide (NO), a key signaling molecule released in response to sexual stimulation.

The signaling cascade proceeds as follows:

- Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum.[17]
- Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[17]
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[17]
- Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.
- PDE5 Inhibition: Sildenafil inhibits PDE5, the enzyme that breaks down cGMP to inactive GMP. This action prevents the degradation of cGMP, thereby amplifying its concentration and prolonging the vasodilatory effect.[16][17]

Caption: Sildenafil inhibits PDE5, amplifying the NO/cGMP signaling pathway.

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